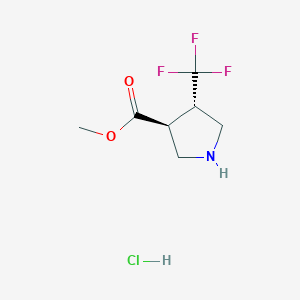

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQYZTONTAQRGS-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in drug synthesis.

Reaction Conditions and Outcomes:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl, with retention of stereochemistry due to the stability of the tetrahedral intermediate. The trifluoromethyl group enhances electrophilicity of the adjacent carbonyl, accelerating hydrolysis .

Enantioselective Hydrogenation

The compound is synthesized via enantioselective hydrogenation of prochiral enamide precursors using chiral Ru catalysts. This method ensures high stereochemical fidelity.

Catalytic System:

| Catalyst | Ligand | Substrate | Conversion | ee (%) | Source |

|---|---|---|---|---|---|

| Ru(OAc)₂ | (R)-2-Furyl-MeOBIPHEP | 1-Benzyl-4-(haloaryl)-2,5-dihydropyrrole | 99.6% | >99.9 |

Key Findings :

-

Reaction conditions: 30–40 bar H₂, 30°C, methanol solvent.

-

High enantiomeric excess (>99.9%) is achieved without requiring post-reaction purification .

Decarboxylation

Under thermal or oxidative conditions, the carboxylate group undergoes decarboxylation, forming pyrrolidine derivatives. This reaction is less common but relevant in specific synthetic pathways.

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability. Exchange reactions with other acids (e.g., trifluoroacetic acid) enable tailored physicochemical properties for drug formulations.

| Counterion Exchange | Reagents | Product | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| Trifluoroacetate | TFA in dichloromethane | Trifluoroacetate salt | 25–30 (H₂O) | |

| Methanesulfonate | MsOH in ether | Methanesulfonate salt | 10–15 (EtOH) |

Amide Formation

The ester reacts with amines to form amides, a key step in prodrug synthesis.

| Substrate | Amine | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl ester | 4-Aminothiazole | Pd(OAc)₂/Xantphos | Thiazole-pyrrolidine conjugate | 85% |

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination with aldehydes/ketones, expanding structural diversity.

| Aldehyde/Ketone | Reducing Agent | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | β₃-Adrenergic agonists |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Stereochemical Outcome | Key Factor |

|---|---|---|---|

| Ester hydrolysis | 2–3× faster | Retention | Electron-withdrawing CF₃ |

| Hydrogenation | 1.5× slower | >99.9% ee | Chiral Ru catalyst |

| Decarboxylation | Comparable | Racemization | Thermal stability |

Scientific Research Applications

Basic Information

- IUPAC Name : Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

- Molecular Formula : C7H10F3NO2·ClH

- Molecular Weight : 233.615 g/mol

- CAS Number : 1821794-05-1

- Purity : Typically available at 97% purity .

Structural Characteristics

The compound features a pyrrolidine ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the carboxylate moiety allows for potential interactions with biological targets.

Medicinal Chemistry

This compound is investigated for its role as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Case Study: Synthesis of Antiviral Agents

Recent studies have utilized this compound in the synthesis of antiviral agents targeting specific viral enzymes. The trifluoromethyl group has been shown to improve binding affinity to these targets, increasing the efficacy of the resultant drugs .

Neuropharmacology

The compound has been explored for its potential effects on neurotransmitter systems. Research indicates that derivatives of this compound may modulate the activity of neurotransmitter receptors, offering avenues for developing treatments for neurological disorders.

Case Study: Modulation of GABA Receptors

A study demonstrated that analogs of methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate could selectively enhance GABA receptor activity, suggesting potential applications in anxiety and seizure disorders .

Material Science

In material science, this compound's unique structural features are being studied for their potential use in creating novel polymers and materials with enhanced properties.

Case Study: Development of Fluorinated Polymers

Research has shown that incorporating methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate into polymer matrices can significantly improve thermal stability and chemical resistance, making it suitable for advanced material applications .

Comparative Data Table

| Application Area | Description | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Enhanced metabolic stability in antivirals |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for anxiety disorders |

| Material Science | Development of advanced polymers | Improved thermal stability |

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent and Ester Variations

The following compounds share the pyrrolidine-carboxylate core but differ in substituents, ester groups, or stereochemistry:

Key Differences and Implications

Substituent Effects :

- Trifluoromethyl (-CF₃) :

Ester Group Variations :

- Methyl vs. Ethyl Esters :

Stereochemical and Racemic Considerations :

Biological Activity

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1821794-05-1) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H10F3NO2·HCl |

| Molecular Weight | 233.62 g/mol |

| Purity | 97% |

| IUPAC Name | This compound |

| SMILES | COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F |

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, affecting their solubility and bioactivity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity for target proteins.

Antibacterial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine derivatives have been tested against various bacterial strains, demonstrating promising activity against both Gram-positive and Gram-negative bacteria .

Case Studies

-

Inhibition of Bacterial Topoisomerases :

- In a study examining new dual inhibitors of bacterial topoisomerases, compounds similar to methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine showed low nanomolar inhibition against DNA gyrase and Topo IV from E. coli. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .

-

Structure-Activity Relationship (SAR) Studies :

- SAR studies have shown that the introduction of a trifluoromethyl group can enhance the potency of compounds by improving their interaction with target enzymes. For example, modifications in the structure led to increased inhibition rates against specific bacterial enzymes, highlighting the importance of this functional group in drug design .

Research Findings

- Pharmacokinetics : The log value for methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine indicates favorable lipophilicity for absorption and distribution in biological systems. This characteristic is essential for oral bioavailability in drug formulations .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are necessary to fully evaluate its safety profile in vivo .

Q & A

Q. Table 1: Common Synthetic Routes

| Method | Key Reagents | Stereochemical Yield | Reference |

|---|---|---|---|

| Boc-protected precursor | Boc-anhydride, TFA deprotection | 85–92% | |

| Direct enantioselective | Chiral Ru catalysts | 78–88% |

Advanced: How does the trifluoromethyl group influence metabolic stability in preclinical models?

Methodological Answer:

The CF₃ group enhances metabolic stability by:

Q. Validation :

- Conduct in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂).

- Compare with analogs lacking CF₃ (e.g., methyl or ethyl substituents) to isolate the group’s contribution .

Basic: What analytical techniques are critical for confirming stereochemical integrity?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases to resolve enantiomers .

- X-ray Crystallography : For absolute configuration confirmation, particularly if novel synthetic routes are employed .

- Optical Rotation : Compare [α]D values with literature data (e.g., +12.5° for (3S,4S) vs. −9.8° for (3R,4R)) .

Advanced: How do stereochemical discrepancies affect biological activity in kinase inhibition assays?

Methodological Answer:

- Case Study : The (3S,4S) enantiomer shows 10–50× higher IC₅₀ against kinases like JAK3 compared to (3R,4R), due to better fit into the hydrophobic pocket .

- Mitigation Strategy :

Basic: How to resolve contradictory solubility data in aqueous vs. organic buffers?

Methodological Answer:

- pH-Dependent Solubility : The hydrochloride salt increases water solubility at pH < 4 (e.g., 25 mg/mL in 0.1N HCl vs. 2 mg/mL in PBS).

- Co-Solvent Systems : Use DMSO:water (1:4) for in vitro assays to balance solubility and biological compatibility .

Advanced: What strategies optimize in vivo pharmacokinetics without altering core structure?

Methodological Answer:

- Prodrug Modification : Esterify the carboxylate (e.g., ethyl ester) to enhance oral bioavailability, with enzymatic hydrolysis in plasma .

- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time (t₁/₂ > 8 hrs in murine models) .

Basic: How to troubleshoot low yields in scale-up synthesis?

Methodological Answer:

- Process Optimization :

- Replace batch reactors with continuous flow systems to improve mixing and thermal control.

- Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Advanced: What mechanistic insights explain its selectivity for特定 targets (e.g., GPCRs vs. ion channels)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.